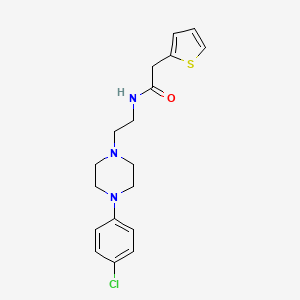

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl linkage to a thiophene-acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-chlorophenylamine with ethylene glycol to form 1-(4-chlorophenyl)piperazine.

Acylation Reaction: The piperazine intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage.

Coupling with Thiophene-Acetamide: The final step involves coupling the intermediate with 2-thiophen-2-ylacetic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro group (if present) on the chlorophenyl ring, converting it to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Reduction: Hydrogenation using palladium on carbon (Pd/C) for reducing nitro groups.

Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the piperazine ring.

Major Products

Sulfoxides and Sulfones: From oxidation of the thiophene ring.

Amines: From reduction of nitro groups.

Alkylated Piperazines: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as anxiety and depression.

Pharmacology: Studies focus on its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.

Biological Research: Used as a tool compound to study the effects of piperazine derivatives on cellular signaling pathways.

Industrial Applications: Potential use in the synthesis of more complex pharmaceutical compounds.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, anxiety, and cognitive functions. The exact molecular targets and pathways include:

Serotonin Receptors (5-HT1A, 5-HT2A): Modulation of these receptors can lead to anxiolytic and antidepressant effects.

Dopamine Receptors (D2): Interaction with these receptors can influence mood and reward pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(pyridin-2-yl)acetamide

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)acetamide

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and biological activity compared to its pyridine and furan analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific therapeutic applications.

Actividad Biológica

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, a synthetic compound, has garnered attention due to its potential biological activities. This article examines its pharmacological properties, including receptor affinities, antimicrobial and anticancer activities, and molecular docking studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C₁₇H₁₈ClN₃OS, with a molecular weight of approximately 349.9 g/mol . The presence of the piperazine moiety and thiophene ring contributes to its pharmacological profile.

Receptor Binding Affinity

Research indicates that compounds related to this structure exhibit significant binding affinity for various receptors:

- Dopamine D4 Receptor : A related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM. This suggests that modifications in the piperazine structure can enhance receptor selectivity .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated through in vitro studies. Compounds with similar structural features have shown promising results:

- In vitro Testing : A study involving derivatives of piperazine indicated significant antimicrobial activity against various bacterial strains when tested using the tube dilution technique. Some derivatives exhibited efficacy comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer properties of this compound were also assessed through MTT assays:

- Cell Viability Assays : The synthesized derivatives were tested for their ability to inhibit cancer cell proliferation. While some showed moderate activity, they were generally less potent than established chemotherapeutic agents such as 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its target receptors:

- Docking Analysis : Utilizing software like Schrodinger Maestro, researchers conducted docking simulations to predict binding affinities and interaction patterns with biological targets. The results indicated favorable interactions that could explain the observed biological activities .

Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Receptor Binding | IC50 Measurement | High affinity for D4 receptor (0.057 nM) |

| Antimicrobial | Tube Dilution Technique | Comparable efficacy to ciprofloxacin |

| Anticancer | MTT Assay | Moderate activity vs. 5-fluorouracil |

| Molecular Docking | Software Simulations | Favorable binding interactions identified |

Propiedades

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3OS/c19-15-3-5-16(6-4-15)22-11-9-21(10-12-22)8-7-20-18(23)14-17-2-1-13-24-17/h1-6,13H,7-12,14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZMBZBYMAJDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.